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molecular formula C4H5FN4 B089976 5-Fluoropyrimidine-2,4-diamine CAS No. 155-11-3

5-Fluoropyrimidine-2,4-diamine

Cat. No. B089976
M. Wt: 128.11 g/mol
InChI Key: RMTFEZUZAHJEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589200B2

Procedure details

In like manner to the preparation of N2,N4-bis(3-tert-butoxycarbonylmethyleneaminophenyl)-5-fluoro-2,4-pyrimidinediamine, N2,N4-bis(3-aminophenyl)-5-fluoro-2,4-pyrimidinediamine and 1-benzyloxy-2-bromoethane were reacted together to give N2,N4-bis[3-N-benzyloxyethyleneamino)phenyl]-5-fluoro-2,4-pyrimidinediamine. LCMS: ret. time: 32.92 min.; MS (m/e): 579.17 (MH+).
Name
N2,N4-bis(3-aminophenyl)-5-fluoro-2,4-pyrimidinediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=C([NH:8][C:9]2[N:14]=[C:13]([NH:15]C3C=CC=C(N)C=3)[C:12]([F:23])=[CH:11][N:10]=2)C=CC=1.C(OCCBr)C1C=CC=CC=1>>[F:23][C:12]1[C:13]([NH2:15])=[N:14][C:9]([NH2:8])=[N:10][CH:11]=1

Inputs

Step One
Name
N2,N4-bis(3-aminophenyl)-5-fluoro-2,4-pyrimidinediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)NC1=NC=C(C(=N1)NC1=CC(=CC=C1)N)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted together

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC(=NC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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